molecular formula C3H4BrN3O2S B2489232 4-bromo-1H-imidazole-5-sulfonamide CAS No. 34238-24-9

4-bromo-1H-imidazole-5-sulfonamide

Cat. No. B2489232
CAS RN: 34238-24-9
M. Wt: 226.05
InChI Key: JEWKAPADNQTXTJ-UHFFFAOYSA-N
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Description

4-Bromo-1H-imidazole-5-sulfonamide is a heterocyclic compound that contains an imidazole ring . It is used as an important intermediate for raw material in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .


Chemical Reactions Analysis

Imidazoles are key components to functional molecules used in a variety of everyday applications . They are involved in a diverse range of chemical reactions, but specific chemical reactions involving 4-bromo-1H-imidazole-5-sulfonamide were not found in the available literature.

Scientific Research Applications

Synthesis and Chemical Properties

  • Alkylation Studies : Alkylation of imidazole sulfonamides, including derivatives like 4-bromo-1H-imidazole-5-sulfonamide, has been explored. Studies on the alkylation of 4(5)-nitroimidazole-5(4)-sulfonamide with benzyl bromide, which is a related process, show that this occurs on both ring nitrogens. This research also provides insights into UV and NMR spectral data for various substituted imidazoles (Huang, Lauzon, & Parham, 1979).

Biological Applications

  • Anticonvulsant and Analgesic Activities : Synthesized compounds like 6-substituted imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamides, which can be structurally related to 4-bromo-1H-imidazole-5-sulfonamide, have been evaluated for anticonvulsant and analgesic activities. Compounds from this class have shown significant protection against seizures and exhibited superior analgesic activity compared to standard drugs (Khazi et al., 1996).

Catalysis and Chemical Reactions

  • Use in Water Oxidation Catalysis : Research on ruthenium complexes with axial imidazole/DMSO ligands, including 5-bromo-N-methylimidazole (structurally similar to 4-bromo-1H-imidazole-5-sulfonamide), demonstrates their varying activity as water oxidation catalysts. These studies highlight the importance of axial ligands in catalysis and their impact on the activity of the catalysts (Wang et al., 2012).

Synthesis of Novel Compounds

  • Synthesis of Imidazoles : Innovative methods for synthesizing highly substituted imidazoles, including those from electron-withdrawing group-substituted allenyl sulfonamides (a category to which 4-bromo-1H-imidazole-5-sulfonamide belongs), have been developed. These methods enable regioselective construction of 4- and 5-functionalized imidazoles (Yu, Deng, & Cao, 2015).

Safety and Hazards

4-Bromo-1H-imidazole may cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-bromo-1H-imidazole-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrN3O2S/c4-2-3(7-1-6-2)10(5,8)9/h1H,(H,6,7)(H2,5,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWKAPADNQTXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)S(=O)(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1H-imidazole-5-sulfonamide

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